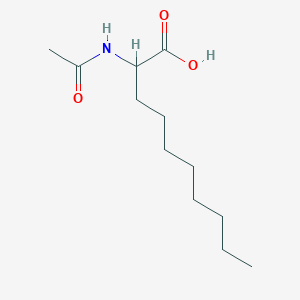
2-Acetamidodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamidodecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of decanoic acid, featuring an acetamido group attached to the second carbon of the decanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
2-Acetamidodecanoic acid can be synthesized through several methods. One common approach involves the acylation of decanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Acetamidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Acetamidodecanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also modulate enzymatic activity and cellular signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Acetamidooctanoic acid: Similar structure but with a shorter carbon chain.
2-Acetamidododecanoic acid: Similar structure but with a longer carbon chain.
N-Acetyl-2-aminooctanoic acid: Another derivative with a similar functional group.
Uniqueness
2-Acetamidodecanoic acid is unique due to its specific carbon chain length and the presence of the acetamido group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
5440-41-5 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC 名称 |
2-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-9-11(12(15)16)13-10(2)14/h11H,3-9H2,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
IFNBFNVQYOIJJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















